Hexanoic acid, 6-(methylthio)-
Overview
Description
Mechanism of Action
Target of Action
Hexanoic acid, 6-(methylthio)-, is a complex molecule that can interact with various targets. One of its primary targets is DNA/RNA sequences . It can easily intercalate or act as a groove binder with these sequences . This interaction is facilitated by the molecule’s flat and planar structure, which contains two fused benzene rings and a closed anhydride ring .
Mode of Action
The compound’s interaction with its targets leads to significant changes. For instance, when it binds with DNA/RNA sequences, it can affect the genetic material’s structure and function . This interaction can potentially influence the transcription and translation processes, thereby affecting protein synthesis.
Biochemical Pathways
Hexanoic acid, 6-(methylthio)-, can affect various biochemical pathways. For instance, it has been found to increase lipid production in certain yeast species . This is achieved by improving the assimilation of hexanoic acid, a short-chain fatty acid (SCFA), which is a cost-effective carbon source for lipid production . The compound’s effect on lipid production pathways can have downstream effects on the organism’s energy metabolism and storage.
Pharmacokinetics
It’s known that the compound is stable for 2 years when stored at -20°c . More research is needed to fully understand its pharmacokinetic properties and their impact on bioavailability.
Result of Action
The molecular and cellular effects of Hexanoic acid, 6-(methylthio)-'s action can vary depending on the target and the organism. For example, in yeast, it can lead to increased lipid production . This can potentially be harnessed for industrial applications, such as biofuel production.
Action Environment
The action, efficacy, and stability of Hexanoic acid, 6-(methylthio)- can be influenced by various environmental factors. For instance, temperature can affect its stability, as it is stable for 2 years when stored at -20°C . Other factors, such as pH and the presence of other compounds, might also influence its action and efficacy. More research is needed to fully understand how environmental factors influence this compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexanoic acid, 6-(methylthio)- can be synthesized through several methods. One common approach involves the alkylation of hexanoic acid with a methylthio group. This can be achieved by reacting hexanoic acid with methylthiol in the presence of a suitable catalyst under controlled conditions. Another method involves the use of malonic ester synthesis, where a di-ester of malonic acid is deprotonated with a weak base, followed by C–C bond formation at the alpha position with an alkyl halide, and subsequent hydrolysis and decarboxylation .
Industrial Production Methods
Industrial production of hexanoic acid, 6-(methylthio)- typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, alkylation, and purification through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 6-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylthio group to a methyl group.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hexanoic acid derivatives with a methyl group.
Substitution: Various substituted hexanoic acid derivatives.
Scientific Research Applications
Hexanoic acid, 6-(methylthio)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, flavors, and fragrances
Comparison with Similar Compounds
Hexanoic acid, 6-(methylthio)- can be compared with other similar compounds such as:
Hexanoic acid: A simple carboxylic acid without the methylthio group.
Azelaic acid: A dicarboxylic acid with similar priming effects in plants.
Caproic acid: Another name for hexanoic acid, highlighting its structural similarity.
The uniqueness of hexanoic acid, 6-(methylthio)- lies in its methylthio group, which imparts distinct chemical properties and biological activities compared to its analogs .
Properties
IUPAC Name |
6-methylsulfanylhexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2S/c1-10-6-4-2-3-5-7(8)9/h2-6H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKKFBLONLRKMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441362 | |
Record name | Hexanoic acid, 6-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54293-06-0 | |
Record name | Hexanoic acid, 6-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(methylsulfanyl)hexanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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